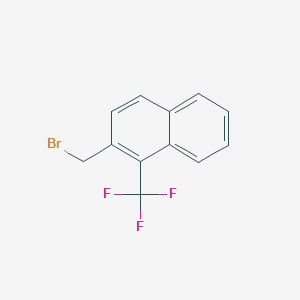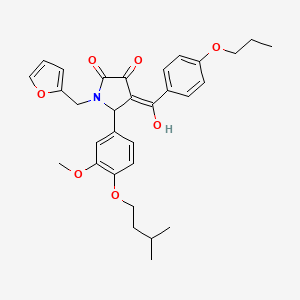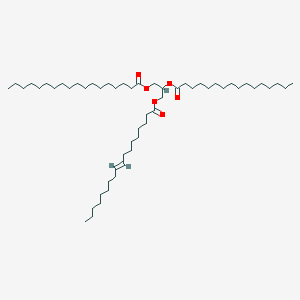![molecular formula C13H11N5 B14142232 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine CAS No. 30466-96-7](/img/structure/B14142232.png)
8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a phenylethenyl group attached to the purine ring, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine typically involves the reaction of purine derivatives with styrene or its derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where the purine derivative reacts with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the phenylethenyl group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(E)-2-phenylethenyl]-adenine
- 8-[(E)-2-phenylethenyl]-guanine
- 8-[(E)-2-phenylethenyl]-hypoxanthine
Uniqueness
8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenylethenyl group provides enhanced reactivity and binding characteristics compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
30466-96-7 |
|---|---|
Fórmula molecular |
C13H11N5 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
8-[(E)-2-phenylethenyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H11N5/c14-12-11-13(16-8-15-12)18-10(17-11)7-6-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16,17,18)/b7-6+ |
Clave InChI |
CGPWHCJQHWCRNO-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC3=NC=NC(=C3N2)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC3=NC=NC(=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



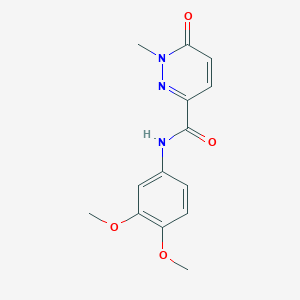
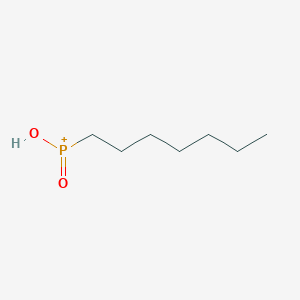
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)

![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
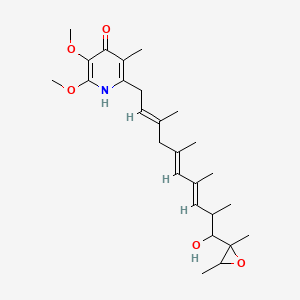
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)

